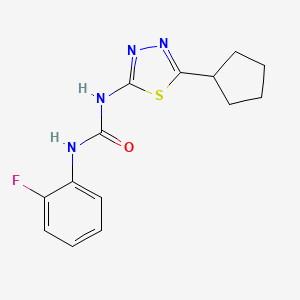

![molecular formula C16H20N4O4S3 B4575453 3,5-双{[2-(4-吗啉基)-2-氧代乙基]硫代}-4-异噻唑碳腈 CAS No. 332869-32-6](/img/structure/B4575453.png)

3,5-双{[2-(4-吗啉基)-2-氧代乙基]硫代}-4-异噻唑碳腈

描述

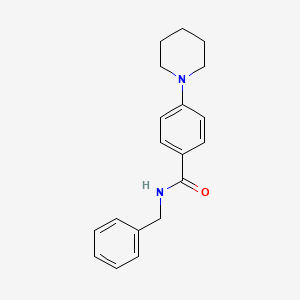

3,5-Bis((2-(4-morpholinyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, an isothiazole ring, and a nitrile group, which contribute to its diverse reactivity and functionality.

科学研究应用

有机合成和化学反应性对杂环化合物(包括与指定化学品类似的化合物)的研究促进了新型合成方法的开发和化学反应性的探索。例如,Yamagata 等人(1993 年)的研究深入探讨了二氢噻吩衍生物的制备及其再环化,展示了含吗啉噻吩化合物的化学多功能性 (Yamagata 等人,1993 年)。类似地,Emayan 等人(1997 年)的研究探索了苯并噻吩和异噻唑的新途径,突出了创新的合成途径 (Emayan 等人,1997 年)。

发光材料如 de Bettencourt-Dias 等人(2007 年)所述,带有噻吩衍生化合物的镧系离子配合物的合成和表征展示了此类化学品在制造发光材料中的应用。这些配合物在固态和溶液中均表现出显着的发光,表明在光学器件和传感器中具有潜在的应用 (de Bettencourt-Dias 等人,2007 年)。

催化Javadi 等人(2015 年)对钒配合物在硫化物氧化和烯烃环氧化中的催化活性的研究展示了恶唑啉和噻吩衍生物在催化中的效用。该研究突出了这些配合物在促进化学转化中的效率,该转化可应用于工业和环境过程 (Javadi 等人,2015 年)。

缓蚀Bentiss 等人(2009 年)对 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑用于控制低碳钢腐蚀的研究表明,类似的化合物可用作有效的缓蚀剂。虽然与所提到的特定化学品没有直接关系,但这项研究表明吗啉和噻吩衍生物在保护金属免受腐蚀方面的潜力 (Bentiss 等人,2009 年)。

神经激肽-1 受体拮抗剂虽然超出了排除标准,但值得注意的是,人们已经研究了具有类似结构的化合物在其在医学应用中的潜力,例如适合临床给药的神经激肽-1 受体拮抗剂,展示了对吗啉和噻吩衍生物研究的广泛范围 (Harrison 等人,2001 年)。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((2-(4-morpholinyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a nitrile.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the isothiazole ring is replaced by the morpholine moiety.

Oxidation and Thioether Formation: The final steps involve oxidation reactions to introduce the oxo groups and thioether formation to link the morpholine groups to the

属性

IUPAC Name |

3,5-bis[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c17-9-12-15(25-10-13(21)19-1-5-23-6-2-19)18-27-16(12)26-11-14(22)20-3-7-24-8-4-20/h1-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSAYQHOAEYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=C(C(=NS2)SCC(=O)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332869-32-6 | |

| Record name | 3,5-BIS((2-(4-MORPHOLINYL)-2-OXOETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N'-{5-bromo-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4575371.png)

![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4575386.png)

![ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4575391.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4575412.png)

![2-hydroxy-5-(naphthalen-1-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4575414.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4575420.png)

![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one](/img/structure/B4575434.png)

![N-(4-bromo-3-methylphenyl)-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4575441.png)

![N,N'-[(3-phenoxyphenyl)methylene]dibenzamide](/img/structure/B4575442.png)